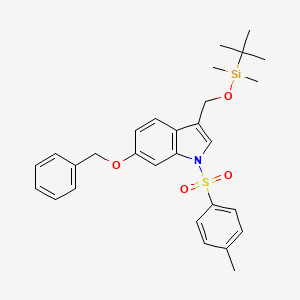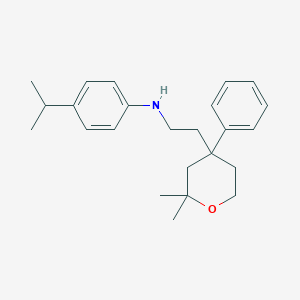
Tubulin inhibitor 41
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tubulin Inhibitor 41 is a compound that targets the protein tubulin, which is a key component of the microtubule network within cells. Tubulin inhibitors are widely used in cancer chemotherapy due to their ability to disrupt microtubule dynamics, thereby inhibiting cell division and inducing apoptosis in cancer cells . This compound is one of the many compounds that interact with the colchicine binding site on tubulin, leading to the destabilization of microtubules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tubulin Inhibitor 41 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired yield and purity of the compound. Common steps include:
- Formation of the core structure through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Purification through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: Tubulin Inhibitor 41 undergoes various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to achieve the desired chemical structure.
Substitution: Introduction of different substituents to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and nucleophiles are employed under controlled conditions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can enhance its biological activity and pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Tubulin Inhibitor 41 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study microtubule dynamics and tubulin polymerization.
Biology: Employed in cell biology to investigate the role of microtubules in cell division and intracellular transport.
Medicine: Utilized in cancer research to develop new chemotherapeutic agents that target tubulin.
Industry: Applied in the development of new drugs and therapeutic agents for various diseases
Wirkmechanismus
Tubulin Inhibitor 41 exerts its effects by binding to the colchicine binding site on tubulin. This binding prevents tubulin from polymerizing into microtubules, leading to the destabilization of the microtubule network. As a result, cell division is inhibited, and apoptosis is induced in cancer cells. The compound also affects other cellular processes such as intracellular transport and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Colchicine: A well-known tubulin inhibitor that also binds to the colchicine site.
Paclitaxel: Binds to a different site on tubulin and stabilizes microtubules.
Vinblastine: Promotes depolymerization of microtubules by binding to the vinca alkaloid site
Uniqueness: Tubulin Inhibitor 41 is unique due to its specific binding affinity and the resulting effects on microtubule dynamics. Unlike other tubulin inhibitors, it may offer distinct advantages in terms of potency, selectivity, and reduced toxicity .
Eigenschaften
Molekularformel |
C20H15N3O |
|---|---|
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-amino-9-methyl-4-phenyl-4H-pyrano[3,2-h]quinoline-3-carbonitrile |
InChI |
InChI=1S/C20H15N3O/c1-12-7-8-14-9-10-15-17(13-5-3-2-4-6-13)16(11-21)20(22)24-19(15)18(14)23-12/h2-10,17H,22H2,1H3 |
InChI-Schlüssel |
UCKRTNLJGZCCDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=C1)C=CC3=C2OC(=C(C3C4=CC=CC=C4)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,1'-Bis[bis(1,1-dimethylethyl)phosphino]ferrocene](/img/structure/B12368877.png)
![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)




![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)






